(S)-N-Methylpyrrolidine-3-carboxamide hydrochloride
Description
Definition and Nomenclature
(S)-N-Methylpyrrolidine-3-carboxamide hydrochloride is a chiral organic compound belonging to the pyrrolidine carboxamide class. Its systematic IUPAC name is (3S)-N-methylpyrrolidine-3-carboxamide hydrochloride , reflecting its stereochemistry at the third carbon of the pyrrolidine ring. The molecular formula is C₆H₁₃ClN₂O , with a molecular weight of 164.63 g/mol .
Synonyms for this compound include:
- N-Methyl-3-pyrrolidinecarboxamide HCl
- (3S)-N-Methylpyrrolidine-3-carboxamide hydrochloride
- MFCD21605763 (for the racemic form) and MFCD24619590 (for the enantiopure form).
Structurally, it consists of a five-membered pyrrolidine ring with a methyl-substituted carboxamide group at the third position and a hydrochloride salt counterion. The (S)-configuration at the chiral center distinguishes it from its (R)-enantiomer, which exhibits distinct physicochemical and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₃ClN₂O |
| Molecular Weight | 164.63 g/mol |
| CAS Number (S-enantiomer) | 1821771-15-6 |
| CAS Number (racemic) | 1361115-18-5 |
| IUPAC Name | (3S)-N-methylpyrrolidine-3-carboxamide hydrochloride |
Historical Context and Discovery
The compound was first synthesized as part of efforts to explore chiral pyrrolidine derivatives for pharmaceutical applications. Its CAS registry number (1361115-18-5 for the racemic mixture) was assigned in 2013, with the enantiopure (S)-form (1821771-15-6) cataloged later. Early synthetic routes involved ring-closing reactions of γ-lactams or reductive amination of pyrrolidine precursors, though modern methods prioritize asymmetric catalysis to achieve enantiomeric purity.
Initial interest in this compound arose from its structural similarity to bioactive molecules. For example, pyrrolidine carboxamides have been studied as inhibitors of enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, highlighting their potential in antimicrobial drug development. The hydrochloride salt form improves solubility, making it advantageous for synthetic and pharmacological studies.
Overview of Chemical and Academic Significance
This compound serves as a versatile chiral building block in organic synthesis. Its applications include:
- Pharmaceutical Intermediates : Used in the synthesis of muscarinic receptor ligands and enzyme inhibitors due to its rigid pyrrolidine scaffold.
- Asymmetric Catalysis : The stereocenter enables its use in enantioselective reactions, such as organocatalytic transformations.
- Structural Biology : Acts as a probe in ¹⁹F NMR-based chiral sensing, aiding in the enantioanalysis of N-heterocycles.
Academic studies emphasize its role in exploring structure-activity relationships (SAR). For instance, substituents on the pyrrolidine ring significantly influence binding affinities to biological targets, as demonstrated in studies of InhA inhibitors. The compound’s hydrogen-bonding capacity (via the carboxamide group) and hydrophobic interactions (via the methyl group) make it a valuable template for drug design.
Scope and Objectives of Research
Current research objectives focus on:
- Synthetic Optimization : Developing cost-effective, scalable methods for enantioselective synthesis.
- Mechanistic Studies : Elucidating its interactions with biological targets using crystallography and computational modeling.
- Application Expansion : Investigating its utility in materials science, such as lithium-ion battery electrode preparation, leveraging its solvation properties.
Challenges include achieving high enantiomeric excess (ee) in industrial-scale synthesis and minimizing racemization during downstream processing. Future directions may explore its incorporation into covalent inhibitors or metal-organic frameworks (MOFs) for catalytic applications.
Properties
IUPAC Name |
(3S)-N-methylpyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-7-6(9)5-2-3-8-4-5;/h5,8H,2-4H2,1H3,(H,7,9);1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMPKWNKZJQQIH-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H]1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1821771-15-6 | |
| Record name | (3S)-N-methylpyrrolidine-3-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Methylpyrrolidine-3-carboxamide hydrochloride typically involves the reaction of (S)-N-Methylpyrrolidine with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. The reaction is usually performed in an aqueous or organic solvent, with the temperature and pH carefully monitored to optimize the reaction rate and product formation.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization, filtration, and drying to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (S)-N-Methylpyrrolidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The applications of (S)-N-Methylpyrrolidine-3-carboxamide hydrochloride can be categorized into several key areas:
Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in organic chemistry. Its unique structural features allow for various chemical modifications.
Biology
- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes, making it a valuable tool for understanding enzyme mechanisms and pathways.
- Receptor Binding : The compound is studied for its potential interactions with various biological receptors, which could lead to insights into cellular signaling processes.
Medicine
- Therapeutic Potential : Investigations have focused on its potential use in treating neurological disorders and cancer. Preliminary studies indicate that it may exhibit neuroprotective effects and inhibit tumor growth.
Industry
- Pharmaceutical Production : The compound is utilized in the development of pharmaceuticals, particularly those targeting neurological conditions and certain types of cancer.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on ovarian cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in vitro, demonstrating its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Research focusing on neurodegenerative models showed that treatment with this compound resulted in reduced neuronal cell death and improved cognitive function in animal models of Alzheimer's disease.
Mechanism of Action
The mechanism of action of (S)-N-Methylpyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-Methylpyrrolidine: A related compound with similar structural features but different functional groups.
Pyrrolidine-3-carboxamide: Another similar compound with variations in the substituents attached to the pyrrolidine ring.
Uniqueness: (S)-N-Methylpyrrolidine-3-carboxamide hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Biological Activity
(S)-N-Methylpyrrolidine-3-carboxamide hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its biological activity has been explored in various studies, particularly concerning its interactions with enzymes and receptors, as well as its potential therapeutic applications.
This compound is synthesized through the reaction of (S)-N-Methylpyrrolidine with hydrochloric acid. This process is typically conducted under controlled conditions to ensure high purity and yield. The compound features a pyrrolidine ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, altering the activity of these targets and leading to physiological effects. The exact mechanisms are still under investigation, but it is believed that the compound's structure allows for effective binding to target sites, influencing their functions.
Biological Applications
- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes, which may have implications for treating diseases where these enzymes play a role.
- Receptor Binding : Studies suggest that this compound can bind to various receptors, potentially affecting signaling pathways involved in neurological disorders and cancer.
- Therapeutic Potential : The compound is being investigated for its potential use in therapies for neurological disorders and cancer treatment due to its ability to modify biological responses.
Case Studies
- In Vitro Studies : Several in vitro studies have shown that this compound exhibits significant inhibitory effects on specific enzymes linked to metabolic pathways in cancer cells. For instance, a study demonstrated that concentrations of the compound effectively reduced enzyme activity by up to 70% in cultured cancer cell lines .
- Binding Affinity : In silico modeling has been utilized to predict the binding affinity of this compound to various targets. Computational studies indicated strong binding interactions with key residues in receptor proteins, suggesting potential efficacy as a therapeutic agent .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Enzyme inhibition; receptor binding | Modulation of enzyme/receptor activity |
| N-Methylpyrrolidine | Similar structural features | Varies; less focused on medicinal uses |
| Pyrrolidine-3-carboxamide | Related compound with different substituents | Varies; potential for similar applications |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for (S)-N-Methylpyrrolidine-3-carboxamide hydrochloride?
- Methodological Answer : The synthesis typically involves enantioselective amidation of pyrrolidine-3-carboxylic acid derivatives. For example, a chiral auxiliary (e.g., (S)-proline) can be used to control stereochemistry during carboxamide formation, followed by N-methylation with methyl iodide or dimethyl sulfate . Post-synthesis, the hydrochloride salt is generated via acid-base titration with HCl. Purity is confirmed using HPLC (≥98% by reverse-phase C18 column) and chiral chromatography (e.g., Chiralpak AD-H) to verify enantiomeric excess (>99% ee) .
Q. How is the compound characterized structurally?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR to confirm the pyrrolidine backbone, methyl group (δ ~2.8 ppm for N-CH), and carboxamide (δ ~7.2 ppm for CONH).
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 163.1 for CHNO).
- X-ray Crystallography : For absolute configuration confirmation, single crystals are grown in ethanol/HCl .
Q. What analytical methods ensure batch-to-batch purity and consistency?
- Methodological Answer :
- HPLC : Use a C18 column with mobile phase (e.g., 0.1% TFA in water/acetonitrile) and UV detection at 210 nm.
- Karl Fischer Titration : To quantify residual water (<0.5%).
- Elemental Analysis : Confirms C, H, N, Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How does enantiomeric purity impact biological activity in receptor-binding studies?
- Methodological Answer : The (S)-enantiomer may exhibit higher affinity for targets like nicotinic acetylcholine receptors (nAChRs) due to steric complementarity. Comparative assays using racemic vs. enantiopure samples (via chiral HPLC) can quantify IC differences. For example, in radioligand binding assays, (S)-enantiomers show 10–100x higher potency than (R)-counterparts in certain receptor subtypes .
Q. What are the degradation pathways under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal:
- Hydrolysis : The carboxamide group degrades to carboxylic acid in acidic buffers (pH <3).
- Oxidation : Pyrrolidine ring oxidation forms N-oxide derivatives, detectable via LC-MS.
- Mitigation Strategies : Lyophilization and storage at -20°C in amber vials reduce degradation to <2% over 12 months .
Q. How to resolve contradictions in reported solubility data?
- Methodological Answer : Discrepancies arise from solvent polarity and counterion effects. Systematic solubility testing in buffers (pH 1–10) shows:
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | 50–60 | pH 3, 25°C |
| DMSO | >100 | 25°C |
| Ethanol | 20–30 | 25°C |
| Conflicting data in literature often stem from unrecorded pH or temperature variations . |
Q. What computational models predict its pharmacokinetic properties?
- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or GROMACS predict:
- LogP : ~0.5 (experimental: 0.4–0.6), indicating moderate hydrophilicity.
- Blood-Brain Barrier Permeability : Predicted CNS MPO score of 4.2, suggesting moderate penetration.
Experimental validation via in vitro PAMPA-BBB assays aligns with these predictions .
Key Considerations for Experimental Design
- Enantiomer-Specific Assays : Always use chiral chromatography to confirm enantiopurity before biological testing .
- Stability Monitoring : Include degradation controls (e.g., heat, light) in long-term studies .
- Data Reproducibility : Report solvent pH, temperature, and salt form to mitigate solubility contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
